molecular formula C21H21ClN4O3 B4522067 3-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one

3-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B4522067
M. Wt: 412.9 g/mol
InChI Key: VEPPEYFKRQWBOB-UHFFFAOYSA-N
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Description

The compound 3-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic molecule that features a benzotriazinone core structure

Scientific Research Applications

3-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one: has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps:

    Formation of the Benzotriazinone Core: This step usually involves the cyclization of an appropriate precursor, such as a hydrazine derivative, with a suitable carboxylic acid or ester.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a halogenated intermediate.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is typically introduced via a Friedel-Crafts acylation reaction, using a chlorobenzene derivative and an acyl chloride.

    Final Coupling and Hydroxylation: The final step involves coupling the intermediate with a suitable reagent to introduce the hydroxyl group, followed by purification to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of **3-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl

Properties

IUPAC Name

3-[3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c22-16-7-5-15(6-8-16)21(29)10-13-25(14-11-21)19(27)9-12-26-20(28)17-3-1-2-4-18(17)23-24-26/h1-8,29H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPPEYFKRQWBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one
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3-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one
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3-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one
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3-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one
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3-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one
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3-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.